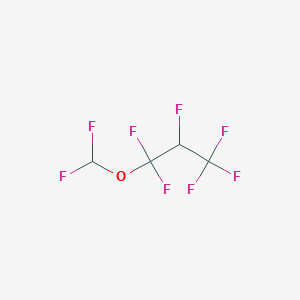

1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(difluoromethoxy)-1,1,2,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F8O/c5-1(3(8,9)10)4(11,12)13-2(6)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIIYENBWBHASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(F)F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380842 | |

| Record name | Difluoromethyl 2H-perfluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56860-85-6 | |

| Record name | Difluoromethyl 2H-perfluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56860-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Fluorinated Propyl Ethers

This technical guide provides a detailed overview of the physical and chemical properties of 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether. Due to the limited availability of in-depth technical data for this specific compound in publicly accessible literature, this guide also includes a comprehensive analysis of its well-studied structural isomer, Sevoflurane (1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane), to provide a valuable comparative resource for researchers, scientists, and drug development professionals.

This compound (CAS: 56860-85-6)

This compound is a fluorinated ether with limited characterization in scientific literature. The available data on its physical and chemical properties are summarized below.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂F₈O | [1][2] |

| Molecular Weight | 218.05 g/mol | [1][2] |

| Boiling Point | 47 °C | [3] |

| Density | 1.5 g/cm³ | [4] |

| Purity | 98% (typical) | [3] |

| CAS Number | 56860-85-6 | [1][2][3][5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not extensively described in the available scientific literature. The data presented are typically found in chemical supplier catalogues and databases.

Biological Activity and Drug Development

There is currently a lack of publicly available information regarding the biological activity, pharmacological effects, or any role in drug development for this compound.

Comparative Analysis: Sevoflurane (CAS: 28523-86-6)

Given the limited data on this compound, a comprehensive overview of its structural isomer, Sevoflurane, is provided below. Sevoflurane, with the chemical name 1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane, is a widely used inhalational anesthetic, and its properties have been extensively studied.[6][7]

Physical and Chemical Properties of Sevoflurane

The physical and chemical properties of Sevoflurane are well-documented and are summarized in Table 2 for easy comparison.

Table 2: Physical and Chemical Properties of Sevoflurane

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃F₇O | [8] |

| Molecular Weight | 200.05 g/mol | [8] |

| Boiling Point | 58.6 °C | [7][9] |

| Density | 1.505 g/cm³ | [8] |

| Vapor Pressure | 157 mmHg at 20 °C | [7] |

| logP (Octanol/Water) | 2.4 | [6] |

| Water Solubility | Slightly miscible | [8] |

| Appearance | Clear, colorless, volatile liquid | [9] |

| Odor | Sweet-smelling | [10] |

| CAS Number | 28523-86-6 | [8][9] |

Experimental Protocols for Sevoflurane

Several methods for the synthesis of Sevoflurane have been reported. A common two-step laboratory-scale synthesis involves:

-

Chloromethylation of Hexafluoroisopropanol (HFIP): In the first step, HFIP is chloromethylated. A typical procedure involves cooling a reaction vessel to 0°C and adding HFIP to aluminum trichloride (AlCl₃) with stirring. 1,3,5-trioxane is then added in portions. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the careful addition of cold water and 6N HCl.[11]

-

Fluorination of the Intermediate: The resulting chloromethyl ether intermediate is then fluorinated. This can be achieved by heating the intermediate with potassium fluoride (KF) in a solvent such as polyethylene glycol (PEG-400) at around 95°C for several hours.[11][12] The final product, Sevoflurane, can be isolated by distillation.[12]

An Attenuated Total Reflectance–Fourier Transform Infrared (ATR-FTIR) spectrometric method can be used for the quantitative determination of Sevoflurane.[13]

-

Sample Preparation: Sevoflurane can be analyzed directly as a concentrated liquid or diluted with a suitable solvent like hexane, which does not interfere in the spectral region of interest.[13]

-

Instrumentation: An ATR-FTIR spectrometer is used.

-

Measurement: The IR spectrum is recorded, and the absorbance of a characteristic peak, such as the ethereal group peak around 1200 cm⁻¹, is measured.[13]

-

Quantification: The concentration of Sevoflurane is determined by comparing the absorbance of the sample to a standard curve prepared from known concentrations of Sevoflurane.[13]

Gas chromatography is a suitable method for determining the purity of Sevoflurane and detecting any impurities.[13]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., OV-101) is used.[11][13]

-

Sample Injection: A small volume (e.g., 2 µL) of the pure sample is injected into the chromatograph.[13]

-

Chromatographic Conditions: The specific column temperature, carrier gas flow rate, and detector settings are optimized for the separation of Sevoflurane from potential impurities.

-

Purity Determination: The percentage of Sevoflurane is typically determined by subtracting the peak areas of any detected impurities from 100%.[13]

Pharmacological Properties and Mechanism of Action of Sevoflurane

Sevoflurane is a widely used general anesthetic that induces a reversible loss of consciousness.[14] Its mechanism of action is multifaceted and involves the modulation of several neurotransmitter systems in the central nervous system.[14][15]

The primary mechanism of Sevoflurane involves the potentiation of inhibitory neurotransmission and the attenuation of excitatory neurotransmission.[14][15] This is achieved through its interaction with various ligand-gated ion channels:

-

GABA-A Receptors: Sevoflurane enhances the function of γ-aminobutyric acid type A (GABA-A) receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[14][15] By potentiating the effect of GABA, Sevoflurane increases chloride ion influx, leading to hyperpolarization of neurons and reduced neuronal excitability.[15]

-

Glycine Receptors: Similar to its effect on GABA-A receptors, Sevoflurane also potentiates the activity of glycine receptors, which are important inhibitory receptors, particularly in the brainstem and spinal cord.[15]

-

NMDA Receptors: Sevoflurane inhibits the function of N-methyl-D-aspartate (NMDA) receptors, which are a major type of excitatory glutamate receptor.[14][15] This inhibition of excitatory neurotransmission contributes to its anesthetic effects.

-

Nicotinic Acetylcholine (nACh) and Serotonin (5-HT₃) Receptors: Sevoflurane also has inhibitory effects on other excitatory receptors, including nicotinic acetylcholine and serotonin receptors.[10]

The combined effect of enhancing inhibitory pathways and suppressing excitatory pathways leads to the state of general anesthesia.

Caption: Sevoflurane's primary mechanism of inducing anesthesia.

References

- 1. 56860-85-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. scbt.com [scbt.com]

- 3. CAS 56860-85-6 | 2107-3-36 | MDL MFCD03094220 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. 56860-85-6_1,1,2,3,3,3-六氟丙基二氟甲基醚CAS号:56860-85-6_1,1,2,3,3,3-六氟丙基二氟甲基醚【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 5. This compound | 56860-85-6 [chemicalbook.com]

- 6. Sevoflurane | C4H3F7O | CID 5206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemwhat.com [chemwhat.com]

- 9. Sevoflurane | 28523-86-6 [chemicalbook.com]

- 10. anesthesiologydfw.com [anesthesiologydfw.com]

- 11. Reinvestigation of the Two-step Synthesis of Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ripublication.com [ripublication.com]

- 13. Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. anesthesiaservicesla.com [anesthesiaservicesla.com]

- 15. What is the mechanism of Sevoflurane? [synapse.patsnap.com]

1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether molecular structure and weight

An In-depth Technical Guide to 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether

This technical guide provides a comprehensive overview of the molecular structure, weight, and potential applications of this compound, with a focus on its relevance in research and drug development.

Molecular Structure and Properties

This compound is a highly fluorinated organic compound. The presence of eight fluorine atoms significantly influences its physicochemical properties, rendering it a subject of interest for various specialized applications.

Molecular Formula: C₄H₂F₈O

Molecular Weight: 218.05 g/mol [1]

The structural arrangement consists of a hexafluoropropyl group linked to a difluoromethyl group through an ether oxygen.

Quantitative Data

The molecular weight is calculated from the atomic weights of its constituent elements.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 4 | 12.011 | 48.044 |

| Hydrogen | H | 2 | 1.008 | 2.016 |

| Fluorine | F | 8 | 18.998 | 151.984 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 218.043 |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, a plausible synthetic approach is the Williamson ether synthesis.

General Synthetic Protocol:

-

Deprotonation: A hexafluoropropanol isomer, such as 1,1,2,3,3,3-hexafluoropropan-1-ol, is deprotonated using a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to form the corresponding alkoxide.

-

Nucleophilic Substitution: A difluoromethylating agent, such as difluoromethyl bromide or iodide, is then introduced. The alkoxide acts as a nucleophile, displacing the halide to form the ether linkage.

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted and purified using standard techniques like distillation or column chromatography.

Characterization:

The structure and purity of the synthesized compound would be confirmed using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the connectivity and the fluorine environments.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Relevance in Drug Development

The incorporation of fluorine-containing groups is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[2] The difluoromethyl group (CF₂H) in this compound is of particular interest.

The CF₂H moiety can act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) groups.[2][3] This is due to its ability to act as a hydrogen bond donor, which can lead to improved binding affinity and specificity for biological targets.[2] Furthermore, the introduction of fluorine can enhance metabolic stability, lipophilicity, and cell permeability.[4]

The highly fluorinated propyl chain further modulates the molecule's overall lipophilicity and conformational preferences, which can be strategically utilized in the design of novel therapeutics. While this specific ether may not be a drug itself, it serves as a valuable building block or a model compound for studying the effects of such fluorinated motifs in biologically active molecules.

References

- 1. scbt.com [scbt.com]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectral Analysis of 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether (Sevoflurane)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether, commonly known as Sevoflurane. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis and characterization of this widely used anesthetic agent.

Chemical Structure and Properties

IUPAC Name: 1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane Common Name: Sevoflurane CAS Number: 28523-86-6 Molecular Formula: C₄H₃F₇O Molecular Weight: 200.05 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of molecules. For Sevoflurane, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of Sevoflurane is relatively simple, showing a single multiplet for the methoxy protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~5.7 | Triplet of Septets | J(H-F) ≈ 54 Hz, J(H-F) ≈ 4 Hz | -OCHF₂ |

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~120 (quartet) | CF₃ |

| ~80 (septet) | CH(CF₃)₂ |

| ~85 (triplet) | OCHF₂ |

2.3. ¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a key technique for the analysis of fluorinated compounds like Sevoflurane.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~-77 | Doublet | (CF₃)₂CH- |

| ~-145 | Triplet | -OCHF₂ |

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of a volatile liquid like Sevoflurane is as follows:

-

Sample Preparation: A dilute solution of Sevoflurane (typically 1-5% v/v) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[1][2][3] The sample is then transferred to a standard 5 mm NMR tube.[1] For quantitative measurements, an internal standard can be added.

-

Instrument Parameters: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field and improve spectral resolution.[1]

-

Acquisition: Standard pulse sequences are used for ¹H, ¹³C, and ¹⁹F NMR. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.

-

Referencing: Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C) or an external standard for ¹⁹F.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. Phase and baseline corrections are applied to the spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3030 - 2937 | C-H stretching (-OCHF₂) |

| ~1239 | C-O-C stretching (ether) |

| 1450 - 1000 | C-F stretching |

| ~1204 | Ethereal group vibration |

Experimental Protocol: IR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: [4][5][6]

-

Sample Application: A small drop of liquid Sevoflurane is placed directly onto the ATR crystal (e.g., diamond or germanium).[4][5][7]

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is first collected and automatically subtracted from the sample spectrum.

-

Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and dried before the next measurement.[7]

Gas-Phase FTIR Spectroscopy: [8]

-

Sample Introduction: A known partial pressure of Sevoflurane vapor is introduced into a gas cell with IR-transparent windows (e.g., KBr).

-

Instrument Setup: The gas cell is placed in the sample compartment of an FTIR spectrometer. The spectral resolution is typically set to 0.25 cm⁻¹ or better.[8]

-

Data Acquisition: The IR spectrum is recorded over a specified range (e.g., 650-2000 cm⁻¹).[8] A background spectrum of the evacuated gas cell is subtracted.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Key Mass-to-Charge Ratios (m/z) in Electron Impact (EI) Mass Spectrum:

| m/z | Assignment |

| 200 | [M]⁺ (Molecular Ion) |

| 131 | [M - CF₃]⁺ |

| 181 | [M - F]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)[9]

-

Sample Introduction: A small volume of a dilute solution of Sevoflurane in a volatile solvent is injected into the gas chromatograph.

-

Gas Chromatography:

-

Column: A capillary column suitable for the separation of volatile halogenated compounds is used (e.g., Thermo-Fisher Scientific™ TraceGOLD™ TG-1301MS, 30m × 0.25mm I.D. × 0.25μm film).[9]

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 32°C) and ramp up to a higher temperature (e.g., 200°C).[9]

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization is commonly used, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[10][11][12]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their m/z ratio.

-

Detection: The ions are detected, and a mass spectrum is generated.

-

Data Interpretation and Logical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of Sevoflurane, showing how the information from each technique contributes to the overall structural elucidation.

Caption: Workflow for the structural elucidation of Sevoflurane using spectroscopic techniques.

This guide provides a foundational understanding of the spectral characteristics of Sevoflurane. For more detailed analysis, including the study of impurities and metabolites, further specialized techniques and experimental conditions may be required.[9][13][14]

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. worldsiva.org [worldsiva.org]

- 10. azom.com [azom.com]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. filestore.aqa.org.uk [filestore.aqa.org.uk]

- 13. Fluorine-19 nuclear magnetic resonance imaging and spectroscopy of sevoflurane uptake, distribution, and elimination in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Solubility Profile of 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the solubility of 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also includes data for the structurally similar and well-characterized compound, Sevoflurane (fluoromethyl 1,1,1,3,3,3-hexafluoroisopropyl ether). This information is intended to provide a foundational understanding and should be supplemented with in-house experimental verification for any critical applications.

Introduction

This compound is a fluorinated ether, a class of compounds increasingly utilized in the pharmaceutical and chemical industries for their unique properties. These properties include high density, low surface tension, and the ability to dissolve a wide range of organic molecules. Understanding the solubility profile of this ether in various organic solvents is paramount for its effective use in synthesis, formulation, and purification processes.

In drug development, the choice of solvent can significantly impact reaction kinetics, yield, and the purity of active pharmaceutical ingredients (APIs). Furthermore, the solubility of a compound is a critical parameter in preclinical formulation development, affecting drug delivery and bioavailability. This guide aims to provide a comprehensive resource on the solubility of this compound and its analogs, alongside detailed experimental protocols for determining these properties.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 56860-85-6 | |

| Molecular Formula | C4H2F8O | |

| Molecular Weight | 218.05 g/mol | |

| Appearance | Colorless liquid (presumed) |

Solubility Data

Qualitative Solubility of Fluorinated Ethers

Fluorinated ethers, as a class, are generally miscible with a wide range of common organic solvents. This is attributed to their unique molecular structure, which combines polar ether linkages with nonpolar fluorinated alkyl chains. This dual character allows them to interact favorably with both polar and non-polar solvent molecules.

Quantitative Solubility of a Structural Analog: Sevoflurane

Due to the absence of specific quantitative solubility data for this compound, this section presents data for the structurally analogous anesthetic agent, Sevoflurane. Sevoflurane is reported to be miscible with ethanol, ether, chloroform, and benzene, and it is slightly soluble in water.[1] The following table summarizes the miscibility of Sevoflurane in various organic solvents.

| Solvent | Miscibility with Sevoflurane |

| Ethanol | Miscible |

| Diethyl Ether | Miscible |

| Chloroform | Miscible |

| Benzene | Miscible |

| Water | Slightly Soluble |

Note: The term "miscible" implies that the two substances are soluble in each other in all proportions.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid in an organic solvent can be performed using several established methods. The choice of method often depends on whether a qualitative (miscibility) or quantitative determination is required.

Method for Determining Miscibility (Qualitative)

This protocol provides a straightforward method for assessing the miscibility of this compound with various organic solvents at room temperature.

Materials:

-

This compound

-

A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene)

-

Glass test tubes with stoppers

-

Pipettes or graduated cylinders

Procedure:

-

To a clean, dry test tube, add a known volume (e.g., 2 mL) of the organic solvent to be tested.

-

Add an equal volume of this compound to the same test tube.

-

Stopper the test tube and gently invert it several times to mix the liquids.

-

Allow the mixture to stand for a few minutes and observe.

-

Observation:

-

If the mixture remains as a single, clear phase, the two liquids are considered miscible.

-

If two distinct layers form, the liquids are immiscible.

-

If the mixture appears cloudy or forms an emulsion, they are partially miscible.

-

Standardized Shake-Flask Method for Quantitative Solubility (Adapted from USP General Chapter <1236>)

For a precise quantitative determination of solubility, the shake-flask method is widely recognized.[2] This method is suitable for determining the solubility of a sparingly soluble liquid in a solvent.

Principle: An excess amount of the solute (this compound) is mixed with the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the solvent is then determined analytically.

Materials and Equipment:

-

This compound

-

Organic solvent of interest

-

Thermostatic shaker bath

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a suitable detector)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The excess is crucial to ensure that a saturated solution is formed.

-

Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

After agitation, allow the flask to stand in the thermostatic bath to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent saturated with the ether).

-

If necessary, centrifuge the aliquot to remove any undissolved droplets of the ether.

-

Accurately dilute the aliquot with the pure solvent to a concentration suitable for the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., GC-FID).

-

Calculate the original concentration in the saturated solution to determine the solubility.

Logical Workflow and Diagrams

The following diagrams illustrate the logical workflow for assessing the solubility profile of a fluorinated ether like this compound.

Caption: Workflow for Solubility Profile Determination.

Conclusion

References

1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether synthesis pathways and precursors

An In-depth Technical Guide to the Synthesis of 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether (Sevoflurane)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, widely known as Sevoflurane, is a crucial inhalation anesthetic in modern medicine. Its synthesis is a key area of study for pharmaceutical and organic chemists. This technical guide provides a detailed overview of the primary synthesis pathways for Sevoflurane, focusing on the precursors, reaction mechanisms, and experimental protocols. Quantitative data from various reported methods are summarized for comparative analysis, and process workflows are visualized to facilitate a deeper understanding of the synthetic routes.

Introduction

Sevoflurane is a highly fluorinated methyl isopropyl ether with the chemical formula C₄H₃F₇O. It is a nonflammable, sweet-smelling, and volatile liquid used for the induction and maintenance of general anesthesia.[1] Key to its widespread use are its favorable pharmacokinetic properties, including rapid onset and recovery, which are attributed to its low blood/gas partition coefficient.[2] The primary precursor for the synthesis of Sevoflurane is 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3] This guide will explore the main synthetic pathways originating from HFIP.

Precursors

The principal precursor for the synthesis of Sevoflurane is 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) .

-

Synthesis of HFIP : HFIP is typically prepared from hexafluoropropylene. The process involves the formation of hexafluoroacetone, which is subsequently hydrogenated to yield HFIP.[4]

The other key precursors and reagents vary depending on the chosen synthesis pathway.

Synthesis Pathways

There are two primary industrial methods for the synthesis of Sevoflurane: a one-step synthesis and a two-step synthesis.

One-Step Synthesis

The one-step synthesis involves the direct reaction of HFIP with a source of a fluoromethyl group, typically paraformaldehyde and hydrogen fluoride (HF), in the presence of a strong acid like fuming sulfuric acid.[5] While this method is direct, it involves the use of highly corrosive and toxic HF, posing significant handling and environmental challenges.[6]

Caption: One-Step Synthesis of Sevoflurane.

Two-Step Synthesis

A more commonly employed and safer method is the two-step synthesis. This process avoids the direct use of large quantities of HF.[5] It involves the chloromethylation of HFIP to form an intermediate, followed by a halogen-exchange fluorination to produce Sevoflurane.[7]

Caption: Two-Step Synthesis of Sevoflurane.

Experimental Protocols

Protocol for Two-Step Synthesis of Sevoflurane

This protocol is based on a reported improved two-step synthesis method.[5]

Step 1: Synthesis of Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (Sevochlorane)

-

To a reaction vessel, add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

-

Add a Lewis acid, such as aluminum trichloride (AlCl₃).

-

Add 1,3,5-trioxane as the chloromethylating agent.

-

The reaction is exothermic and should be controlled. The reaction time can be optimized to around 4 hours.[5]

-

After the reaction is complete, cool the mixture to 0 °C.

-

Carefully add cooled water, followed by 6N HCl to dissolve the remaining aluminate salts.

-

Separate the bottom organic layer, which is the crude Sevochlorane.

-

Wash the organic layer twice with water and dry over MgSO₄.

Step 2: Synthesis of Sevoflurane via Halogen-Exchange Fluorination

-

Place polyethylene glycol (PEG-400) into a jacketed glass reactor.

-

Add potassium fluoride (KF) while stirring.

-

Add the Sevochlorane from Step 1 to the mixture.

-

Heat the reaction mixture to 90 °C for 2 hours.

-

Cool the mixture to room temperature.

-

Add water to the mixture, which will form two clear phases.

-

Separate the bottom phase (crude Sevoflurane).

-

Dry the product over MgSO₄ and distill to obtain highly pure Sevoflurane.

Caption: Experimental Workflow for Two-Step Synthesis.

Quantitative Data

The following tables summarize quantitative data from various reported synthesis methods.

Table 1: Reaction Conditions and Yields for the Two-Step Synthesis of Sevoflurane

| Parameter | Step 1: Chloromethylation | Step 2: Fluorination | Overall | Reference |

| Reagents | HFIP, 1,3,5-Trioxane, AlCl₃ | Sevochlorane, KF, PEG-400 | - | [5] |

| Reaction Time | 4 hours | 2 hours | 6 hours | [5] |

| Temperature | Exothermic, controlled | 90 °C | - | [5] |

| Yield | 87.2% | 72% | ~63% | [5] |

| Purity | High | 99.9% | 99.9% | [5] |

Table 2: Comparison of Different Fluorinating Agents and Conditions for Step 2

| Fluorinating Agent | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| KF | PEG-400 | 95 | 2 | 72 | [5] |

| KF dihydrate | Phase Transfer Catalyst | 98 | 1.5 | ~72 (crude) | [6] |

| NaF | Dimethyl sulfoxide | 30 | 1 | Not specified | [8] |

| KF | Diethylene glycol | 95 | 1 | Not specified |

Conclusion

The synthesis of this compound (Sevoflurane) is well-established, with the two-step pathway being a prominent method due to its enhanced safety profile over the one-step process. The key to a successful synthesis lies in the careful control of reaction conditions, particularly in the exothermic chloromethylation step, and the selection of an appropriate fluorinating agent and solvent system for the halogen-exchange reaction. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis, providing a solid foundation for the replication and optimization of Sevoflurane synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,1,1,3,3,3-Hexafluoro-2-propanol | C3H2F6O | CID 13529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 4. Reinvestigation of the Two-step Synthesis of Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ripublication.com [ripublication.com]

- 6. Reinvestigation of the Two-step Synthesis of Sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CA2432595A1 - Process for the purification of fluoromethyl hexafluoroisopropyl ether - Google Patents [patents.google.com]

- 8. US6100434A - Method for synthesizing sevoflurane and an intermediate thereof - Google Patents [patents.google.com]

The Fluorinated Ether C4H2F8O: A Technical Guide to Its Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the research applications of the fluorinated ether with the chemical formula C4H2F8O. This formula represents multiple isomers, with the most prominent being the widely used anesthetic, Sevoflurane, and the industrial solvent and etching agent, HFE-347mmy. This document will delve into the distinct applications of these isomers, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate further research and development.

Introduction to Fluorinated Ethers in Research

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, leading to enhanced metabolic stability, increased bioavailability, and modified receptor-binding affinities.[1][2] These characteristics make fluorinated compounds, including ethers, highly valuable in drug discovery and materials science.[1][2][3][4][5] The C4H2F8O isomers serve as prime examples of how fluorination can lead to compounds with significant practical applications.

Sevoflurane: Anesthetic and Beyond

Sevoflurane, or 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane, is a highly effective and safe inhalation anesthetic used extensively in clinical practice.[3][4][6] Its low blood/gas partition coefficient allows for rapid induction of and emergence from anesthesia.[3][6] Beyond its anesthetic properties, emerging research has highlighted its potential in organ protection and other therapeutic areas.[6][7][8]

Research Applications of Sevoflurane

-

Anesthesiology: Sevoflurane is a cornerstone of modern anesthesia for both induction and maintenance in adult and pediatric patients during inpatient and outpatient surgery.[3][4]

-

Organ Protection: Studies have shown that sevoflurane exhibits protective effects on various organs, including the heart, liver, and brain, against ischemia-reperfusion injury.[6][9][10]

-

Asthma Treatment: Due to its bronchodilatory properties, sevoflurane can be used to manage severe asthma and relieve tracheal spasms.[6][7]

-

Vascular Ulcer Treatment: Local administration of sevoflurane has shown promise in treating vascular ulcers.[6][7]

-

Neuroprotection: Research is ongoing to understand the neuroprotective effects of sevoflurane and its potential applications in neurological conditions.[11]

Quantitative Data for Sevoflurane

| Property | Value | Reference |

| Molecular Weight | 200.05 g/mol | [12] |

| Boiling Point | 58.6 °C | [6] |

| Vapor Pressure | 157 mm Hg | [6] |

| Blood/Gas Partition Coefficient | 0.69 | [6] |

| Oil/Gas Partition Coefficient | 47.2 | [6] |

| Minimum Alveolar Concentration (MAC) | 2.05% | [6] |

| Experimental Data | Finding | Reference |

| Cerebral Metabolic Rate (CMRO2) under 2% Sevoflurane | Decreased from 27.13 to 25.21 mmHg·s⁻¹ | [13] |

| Cerebral Metabolic Rate (CMRO2) under 4% Sevoflurane | Decreased from 27.13 to 25.50 mmHg·s⁻¹ | [13] |

| Surgical Pleth Index (SPI) at 1.0 MAC | 38.1 ± 12.8 (Higher than Desflurane) | [14] |

| Bispectral Index (BIS) at 1.0 MAC | 40.7 ± 5.8 (Higher than Desflurane) | [14] |

Experimental Protocols for Sevoflurane Research

2.3.1. Protocol for Investigating Hepatic Ischemia-Reperfusion Injury Protection by Sevoflurane Preconditioning in a Rat Model

This protocol is a synthesis of methodologies described in preclinical studies investigating the organ-protective effects of sevoflurane.[10]

-

Animal Model: Male Sprague-Dawley rats (250-300g) are used.

-

Anesthesia: Anesthesia is induced with intraperitoneal injection of pentobarbital sodium (50 mg/kg).

-

Surgical Procedure:

-

A midline laparotomy is performed.

-

The portal vein and hepatic artery are isolated.

-

A microvascular clamp is placed on the portal vein and hepatic artery to induce segmental (70%) hepatic ischemia.

-

-

Sevoflurane Preconditioning:

-

The experimental group is exposed to 2.4% sevoflurane in 30% oxygen for 30 minutes prior to ischemia.

-

The control group receives 30% oxygen without sevoflurane.

-

-

Ischemia and Reperfusion:

-

The liver is subjected to 60 minutes of ischemia.

-

The clamp is removed to allow for 120 minutes of reperfusion.

-

-

Sample Collection and Analysis:

-

Blood samples are collected to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.

-

Liver tissue is harvested for histological analysis (H&E staining) to assess tissue damage and for Western blot analysis to measure levels of proteins involved in apoptotic and inflammatory pathways (e.g., Nrf2, HO-1).

-

Signaling Pathways and Experimental Workflows

2.4.1. Sevoflurane Metabolism Pathway

Caption: Metabolic pathway of Sevoflurane in the liver.

2.4.2. Sevoflurane-Induced Neurotoxicity Signaling Pathway

Caption: Simplified PI3K/Akt signaling pathway in sevoflurane-induced neurotoxicity.

HFE-347mmy: A Low Global Warming Potential Etching Agent

HFE-347mmy, or heptafluoroisopropyl methyl ether, is an isomer of C4H2F8O with applications in materials science, specifically in the plasma etching of silicon-based materials.[7][8][9][11][15] Its low global warming potential (GWP) makes it an environmentally friendlier alternative to traditional perfluorocarbon (PFC) gases used in semiconductor manufacturing.[7][8][9][11]

Research Applications of HFE-347mmy

-

Plasma Etching of Silicon Carbide (SiC): HFE-347mmy is used in plasma etching processes to pattern SiC, a material used in high-power and high-temperature electronic devices.[8][9][11][15]

-

Plasma Etching of Silicon Dioxide (SiO2): It is also employed for etching SiO2, a key material in the fabrication of integrated circuits.[7]

Quantitative Data for HFE-347mmy

| Property | Value | Reference |

| Boiling Point | 29 °C | [8][11] |

| Global Warming Potential (GWP) | ~350 | [7] |

| Experimental Condition | SiC Etch Rate | Reference |

| HFE-347mmy/O2/Ar Flow Rate (3/7/5 sccm), Source Power 400W, Bias Voltage -500V | Faster than SF6/O2/Ar plasma | [11] |

| HFE-347mmy/O2/Ar Flow Rate (3/7/5 sccm), Source Power 600W, Bias Voltage -500V | Slower than SF6/O2/Ar plasma | [11] |

| HFE-347mmy/Ar Flow Rate (10/20 sccm), Bias Voltage -400V to -1200V | Etch yield shows maxima between 50 and 70° ion-incident angles | [7] |

Experimental Protocol for SiC Plasma Etching with HFE-347mmy

This protocol is based on the experimental setups described for plasma etching using HFE-347mmy.[7][8][11]

-

System: An inductively coupled plasma (ICP) etching system is used.

-

Sample Preparation: A silicon carbide (SiC) wafer is placed on the substrate electrode.

-

Process Parameters:

-

Gas Mixture: A mixture of HFE-347mmy, Oxygen (O2), and Argon (Ar) is introduced into the chamber. A typical flow rate ratio is 3/7/5 sccm for HFE-347mmy/O2/Ar.

-

HFE-347mmy Vaporization: Since HFE-347mmy is a liquid at room temperature, it is vaporized by heating its container to 75 °C.

-

Chamber Pressure: The pressure is maintained at 30 mTorr.

-

Substrate Temperature: The substrate electrode is cooled to 15 °C.

-

RF Power:

-

Source power (to generate plasma) is set between 400 W and 700 W.

-

Bias power (to control ion energy) is set between -400 V and -700 V.

-

-

-

Etching Process: The plasma is ignited, and the SiC wafer is etched for a predetermined time.

-

Analysis:

-

The etch rate is calculated by measuring the etched depth using a surface profiler.

-

The surface morphology of the etched SiC is examined using atomic force microscopy (AFM).

-

The plasma composition can be analyzed using optical emission spectroscopy (OES).

-

Experimental Workflow

3.4.1. Plasma Etching Experimental Workflow

Caption: A typical experimental workflow for plasma etching of SiC using HFE-347mmy.

References

- 1. What is the mechanism of Sevoflurane? [synapse.patsnap.com]

- 2. Sevoflurane - Wikipedia [en.wikipedia.org]

- 3. anesthesiologydfw.com [anesthesiologydfw.com]

- 4. Sevoflurane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iaras.org [iaras.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Experimental and Clinical Aspects of Sevoflurane Preconditioning and Postconditioning to Alleviate Hepatic Ischemia-Reperfusion Injury: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ispc-conference.org [ispc-conference.org]

- 12. Sevoflurane | C4H3F7O | CID 5206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Sevoflurane Effects on Neuronal Energy Metabolism Correlate with Activity States While Mitochondrial Function Remains Intact - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medsci.org [medsci.org]

- 15. researchgate.net [researchgate.net]

Literature review on the synthesis of novel hydrofluoroethers

Introduction

Hydrofluoroethers (HFEs) have emerged as a critical class of organic compounds, finding widespread application as refrigerants, cleaning agents, heat transfer fluids, and blowing agents.[1][2][3] Their favorable environmental profile, characterized by low global warming potential (GWP) and zero ozone depletion potential (ODP), positions them as viable alternatives to chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs).[1][2][4] This technical guide provides a comprehensive literature review of the core synthetic methodologies for producing novel hydrofluoroethers, with a focus on providing detailed experimental protocols and comparative data for researchers, scientists, and drug development professionals.

Key Synthetic Methodologies

The synthesis of hydrofluoroethers can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These methods include the Williamson ether synthesis, direct fluorination of ethers, the fluorinated block method, and several other novel approaches.

Williamson Ether Synthesis

A facile and widely employed route for preparing a variety of hydrofluoroethers is a two-step process involving the alcoholysis of fluoroalcohols followed by a Williamson ether synthesis.[5] This method is valued for its mild reaction conditions and high yields.[5]

General Workflow:

Caption: General workflow for the two-step synthesis of HFEs via Williamson ether synthesis.

Experimental Protocol: Synthesis of 1,1,1,3,3,3-Hexafluoroisopropyl Methyl Ether

This protocol is adapted from a reported synthesis of a series of hydrofluoroethers.[5]

Step 1: Synthesis of 1,1,1,3,3,3-Hexafluoroisopropyl Tosylate (Intermediate)

-

To a solution of 1,1,1,3,3,3-hexafluoroisopropanol (HFiP) in a 20 wt% sodium hydroxide solution, add p-toluenesulfonyl chloride (TsCl) with a TsCl to fluoroalcohol molar ratio of 1.1:1.

-

Stir the reaction mixture at 20°C for 2 hours.

-

Upon completion, the desired tosylated intermediate is obtained in high yield (>94%).

Step 2: Synthesis of 1,1,1,3,3,3-Hexafluoroisopropyl Methyl Ether

-

Dissolve the intermediate tosylate in methanol.

-

Add sodium methoxide (NaOCH₃) to the solution, with a NaOCH₃ to tosylated intermediate molar ratio of 1.2:1.

-

Maintain the reaction temperature at 25°C and stir for 4 hours.

-

The final hydrofluoroether product is obtained in good yield (>74%).

Quantitative Data Summary:

| Fluoroalcohol Starting Material | Intermediate Tosylate Yield (%) | Final HFE Yield (%) | Reference |

| 1,1,1,3,3,3-Hexafluoropropan-2-ol | >94 | >74 | [5] |

| 2,2,2-Trifluoroethan-1-ol | >94 | >74 | [5] |

| 2,2-Difluoroethan-1-ol | >94 | >74 | [5] |

Direct Fluorination of Ethers

One of the earliest approaches to HFE synthesis involves the direct fluorination of hydrocarbon ethers using reagents such as elemental fluorine (F₂), hydrogen fluoride (HF), or metal fluorides (e.g., SbF₅, CoF₃, MnF₃).[5]

Challenges:

-

High Reactivity of F₂: Elemental fluorine exhibits very high reactivity, often leading to poor selectivity and the formation of multiple byproducts.[5]

-

Cost of Metal Fluorides: The use of metal fluoride reagents can be prohibitively expensive for large-scale synthesis.[5]

A more recent advancement involves the direct fluorination of hydrocarbon polyesters to perfluoropolyesters, followed by treatment with sulfur tetrafluoride to yield perfluoropolyethers.[6]

Fluorinated Block Method

This strategy encompasses several related reactions that build the HFE molecule from smaller fluorinated units.[5]

Logical Relationship of Fluorinated Block Methods:

Caption: Overview of different approaches within the fluorinated block synthetic method.

-

Addition Reaction: This involves the addition of alcohols to hydrofluoroolefins (HFOs). While the reaction conditions are relatively mild, it necessitates the use of strong bases as catalysts, which can complicate post-reaction workup.[5] A patented method describes the synthesis of HFEs by reacting fluorine-containing alcohols with fluorine-containing olefins using an ionic liquid as the main catalyst and an amine compound as a co-catalyst, which can improve yield and selectivity.[7]

-

Elimination Reaction: The elimination reaction between alkyl halides and alcohols often requires harsh reaction conditions and typically results in low product yields.[5]

-

Alkylation of Fluorinated Carbonyl Compounds: This method can provide good yields of HFEs but is often limited by the high cost of the starting materials.[5]

Reaction of Fluorinated Alkoxides with Alkyl Fluorovinylalkyl Ethers

A patented process describes the reaction of a fluorinated alkoxide with an alkyl fluorovinylalkyl ether to produce a hydrofluoroether.[8][9] A notable feature of this method is the simultaneous production of a conjugate base of a fluorinated carbonyl compound, which can be further processed into other useful chemicals like hydrofluorocarbons.[8]

Experimental Protocol Example: Reaction of Potassium Pentafluoropropoxide with 1-Methoxyheptafluoro-1-isobutene

The following is an example from a patent, illustrating the general procedure.[8]

-

In a pressure glass reactor equipped with a magnetic stirrer, heat a mixture of pentafluoropropionic acid fluoride (15 mmol) and potassium fluoride (22 mmol) in diglyme (8.7 g) at 50°C for 30 minutes.

-

Cool the mixture to 0°C and hold for 1 hour, then further cool to -50°C.

-

Add methoxyfluoroisobutene (34 mmol) to the solution.

-

Agitate the mixture at room temperature for 17 hours.

-

Warm the reactor to 45°C and vent the contents into a cold trap (-78°C) to collect the product mixture.

Other Novel Synthetic Routes

Several other innovative methods for HFE synthesis have been reported:

-

Hydrogenation of Perfluoropolyether Acyl Chlorides: A novel family of hydrofluoropolyethers (HFPEs) can be obtained with 60-80% selectivity through the hydrogenation of perfluoropolyether acyl chlorides using a Pt/CaF₂ catalyst.[10]

-

Alkylation of Telomeric Alcohols: Polyfluorinated ethers of the type H(CF₂CF₂)nCH₂OR can be prepared by alkylating the corresponding telomeric alcohols, H(CF₂CF₂)nCH₂OH (where n = 1-3), with alkyl halides or alkyl tosylates.[10]

-

Reaction of Polyfluorinated Ethers with Fluoroethylenes: Polyfluorinated ethers can react with fluoroethylenes in the presence of an SbF₅ catalyst under mild conditions to yield new HFEs.[10]

-

Vapor-Phase Methylation of Fluoroalcohols: A method for the large-scale production of 1,1,1,3,3,3-hexafluoroisopropyl methyl ether (HFE-356mmz) involves the vapor-phase methylation of 1,1,1,3,3,3-hexafluoroisopropanol using metal fluoride catalysts.[4]

Conclusion

The synthesis of novel hydrofluoroethers is a dynamic field of research, driven by the need for environmentally benign replacements for older generations of fluorinated compounds. While the Williamson ether synthesis remains a robust and versatile method, ongoing research continues to uncover new and efficient synthetic pathways. The choice of synthetic route will ultimately depend on factors such as the desired HFE structure, cost of starting materials, and scalability of the process. This guide provides a foundational understanding of the key synthetic strategies, offering researchers and drug development professionals the necessary information to navigate this important area of chemistry.

References

- 1. Hydrofluoroether (HFE) Chemical - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]

- 2. ecolink.com [ecolink.com]

- 3. Hydrofluoroether - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. article.scirea.org [article.scirea.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. CN114605233A - Method for synthesizing hydrofluoroether by using fluorine-containing alcohol and fluorine-containing olefin as raw materials - Google Patents [patents.google.com]

- 8. Process for preparing hydrofluoroethers - Eureka | Patsnap [eureka.patsnap.com]

- 9. US6023002A - Process for preparing hydrofluoroethers - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether (Sevoflurane)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, history, synthesis, and mechanism of action of 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether, a compound widely known in the medical field as Sevoflurane. This document consolidates key scientific data, detailed experimental protocols, and visual representations of its synthetic pathways and pharmacological interactions to serve as a critical resource for the scientific community.

Introduction and Historical Perspective

This compound, commercially known as Sevoflurane, is a highly fluorinated methyl isopropyl ether used extensively as an inhalational anesthetic for general anesthesia. Its development marked a significant advancement in anesthesiology, offering rapid onset and recovery with a favorable safety profile.

The journey of Sevoflurane began in the late 1960s, with its first synthesis credited to multiple independent research teams. Bernard Regan at Travenol Laboratories and Ross C. Terrell with Louise Speers at Airco Inc. are noted for their pioneering work in its creation[1][2][3][4]. Richard Wallin is also recognized for concurrently synthesizing the compound[3][4].

Despite promising initial animal studies and a Phase 1 human trial reported in 1981, the development of Sevoflurane in the United States faced significant hurdles. Concerns regarding its biotransformation, stability in the presence of soda lime, and potential for nephrotoxicity slowed its progress[1][3]. Consequently, the commercial development focus shifted to isoflurane[1].

The trajectory of Sevoflurane's development took a pivotal turn when the Japanese company Maruishi Pharmaceutical acquired the rights and continued its research. This led to its approval and clinical use in Japan in 1990[1][2][3]. Following its success, Abbott Laboratories licensed Sevoflurane, ultimately securing FDA approval in the United States in 1995[2][3]. Today, Sevoflurane is one of the most frequently used anesthetics globally, valued for its efficacy and safety in a wide range of surgical procedures[2].

Physicochemical Properties

Sevoflurane is a clear, colorless, and volatile liquid with a non-irritating odor. Its key quantitative properties are summarized in the table below, providing a comparative reference for researchers.

| Property | Value | Reference(s) |

| Chemical Identity | ||

| IUPAC Name | 1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane | [2] |

| Common Name | Sevoflurane | [2] |

| CAS Number | 28523-86-6 | |

| Molecular Formula | C₄H₃F₇O | [2] |

| Molecular Weight | 200.05 g/mol | [1][5] |

| Physical Properties | ||

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 58.5 - 58.6 °C | [1][2][5][6] |

| Density / Specific Gravity | 1.520 - 1.525 g/cm³ at 20°C | [1][2][5] |

| Vapor Pressure | 157 mmHg at 20°C 197 mmHg at 25°C 317 mmHg at 36°C | [1][5] |

| Pharmacokinetic Data | ||

| Blood/Gas Partition Coeff. | 0.63 - 0.69 (at 37°C) | [5][6] |

| Water/Gas Partition Coeff. | 0.36 (at 37°C) | [1] |

| Olive Oil/Gas Partition Coeff. | 53.9 | |

| Brain/Gas Partition Coeff. | 1.15 | |

| Fat/Gas Partition Coeff. | 47.5 | |

| LogP (Octanol/Water) | 2.4 | [1] |

| Spectroscopic Data | ||

| IR Absorption (Ethereal) | ~1200 cm⁻¹ | [7] |

| ¹H NMR (CDCl₃) | δ 5.42 (d, 2H), 4.42 (septet, 1H) | [8] |

| ¹⁹F NMR (CDCl₃) | δ -75.13 (dd), -155.65 (septet of t) | [8] |

| ¹³C NMR (CDCl₃) | δ 121.1 (q), 103.1 (d), 74.24 (septet) | [8] |

| Mass Spec. (m/z Top Peaks) | 131, 181, 69 | [1] |

Synthesis of Sevoflurane: Experimental Protocols

Several synthetic routes for Sevoflurane have been developed and optimized for industrial-scale production. The following sections detail the methodologies for key synthesis protocols.

Two-Step Synthesis from Hexafluoroisopropanol (HFIP)

This widely cited method involves an initial chloromethylation of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to form an intermediate, followed by a halogen-exchange fluorination to yield Sevoflurane.[8][9]

Step 1: Synthesis of 1,1,1,3,3,3-hexafluoro-2-(chloromethoxy)propane (Sevochlorane)

-

Reaction Setup: In a suitable reaction vessel, combine 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 1.0 equivalent), 1,3,5-trioxane (0.5 equivalents), and a Lewis acid catalyst such as aluminum trichloride (AlCl₃).

-

Reaction Conditions: The reaction is typically carried out in a solvent like tetrachloroethane. The mixture is stirred at a controlled temperature, often around 65-70°C.

-

Reaction Time: The reaction is monitored for completion, which can take approximately 4 hours, a significant improvement from earlier protocols that required 24 hours.[8]

-

Work-up: Upon completion, the reaction mixture is cooled. A careful, dropwise addition of cooled water is performed, followed by the addition of 6N HCl to dissolve any remaining aluminate salts.

-

Purification: The organic layer is separated, washed with water, and dried over a drying agent like magnesium sulfate (MgSO₄) to yield highly pure Sevochlorane.

Step 2: Fluorination of Sevochlorane to Sevoflurane

-

Reaction Setup: Place polyethylene glycol (PEG-400, ~1.25 mL per gram of Sevochlorane) into a jacketed glass reactor. Add potassium fluoride (KF, ~1.2 equivalents) while stirring.

-

Addition of Sevochlorane: Add the Sevochlorane (1.0 equivalent) synthesized in Step 1 to the mixture.

-

Reaction Conditions: Heat the reaction mixture to approximately 90°C for about 2 hours.[8]

-

Work-up: After cooling the mixture to room temperature, add water. Two distinct phases will form.

-

Purification: Separate the bottom organic phase, dry it over MgSO₄, and distill to obtain highly pure Sevoflurane (typically >99.9%).[8]

Caption: Workflow for the Two-Step Synthesis of Sevoflurane from HFIP.

Synthesis via Fluorination of Chlorosevo Ether

An alternative industrial method involves the direct fluorination of chlorosevo ether using various fluorinating agents. One such protocol is detailed below.

-

Reaction Setup: A high-pressure reactor (e.g., Monel 400 alloy) is charged with chlorosevo ether (1.0 equivalent), potassium fluoride dihydrate (1.0 equivalent), potassium bifluoride (KHF₂, 0.1 equivalents), and a phase transfer catalyst such as Aliquat HTA-1.

-

Reaction Conditions: The reaction mixture is stirred and heated to 373 K (100°C) for approximately 6 hours.

-

Work-up: After the reaction, the resulting brown-colored solution is washed several times with distilled water.

-

Purification: The crude product is then purified by distillation to yield Sevoflurane. It is noted that this method can lead to the formation of a maximum boiling azeotrope, which can complicate purification if the reaction does not go to completion. Using anhydrous KF in a complexing solvent like PEG-400 can bypass this issue.

Mechanism of Action and Signaling Pathways

The anesthetic effects of Sevoflurane are achieved through its modulation of multiple molecular targets within the central nervous system. The precise mechanism is complex and multifaceted, primarily involving the enhancement of inhibitory neurotransmission and the suppression of excitatory pathways.[1][3]

Key Molecular Targets:

-

GABA-A Receptors: Sevoflurane acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[2][3][10] By binding to a distinct site on the receptor, it enhances the effect of the endogenous inhibitory neurotransmitter GABA. This potentiation leads to an increased influx of chloride ions (Cl⁻) into the neuron, causing hyperpolarization of the cell membrane and making it less excitable.[3][11] This is a primary contributor to the sedative and hypnotic effects of Sevoflurane.

-

NMDA Receptors: Sevoflurane also functions as an N-methyl-D-aspartate (NMDA) receptor antagonist.[2][3][12] It inhibits the function of these glutamate-gated ion channels, which are crucial for excitatory neurotransmission. By blocking NMDA receptors, Sevoflurane reduces neuronal depolarization and contributes to its anesthetic and analgesic properties. Studies have shown a preferential inhibition of NMDA receptors containing the GluN2C and GluN2D subunits.[13]

-

Glycine Receptors: Similar to its effect on GABA-A receptors, Sevoflurane potentiates the function of glycine receptors, which are also ligand-gated chloride channels that mediate inhibitory neurotransmission, particularly in the spinal cord and brainstem.[2][3]

-

Other Channels: Sevoflurane has been shown to inhibit the activity of neuronal nicotinic acetylcholine (nAChR) and serotonin (5-HT₃) receptors, both of which are excitatory ion channels.[2] It also interacts with two-pore domain potassium (K2P) channels, which can contribute to neuronal hyperpolarization.[3]

The diagram below illustrates the principal signaling pathways modulated by Sevoflurane at the synaptic level.

Caption: Sevoflurane's primary mechanisms of action at the synapse.

References

- 1. Sevoflurane | C4H3F7O | CID 5206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sevoflurane - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Sevoflurane? [synapse.patsnap.com]

- 4. US8729313B2 - Process for the manufacturing of sevoflurane - Google Patents [patents.google.com]

- 5. Sevoflurane, USP Volatile Liquid for Inhalation [dailymed.nlm.nih.gov]

- 6. jscimedcentral.com [jscimedcentral.com]

- 7. Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reinvestigation of the Two-step Synthesis of Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ctanesth.com [ctanesth.com]

- 11. GABA - Wikipedia [en.wikipedia.org]

- 12. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 13. Sevoflurane acts as an antidepressant by suppression of GluN2D-containing NMDA receptors on interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the laboratory-scale synthesis of 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether. The synthesis is based on the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This protocol details the reaction of 1,1,2,3,3,3-hexafluoropropanol with a difluoromethylating agent in the presence of a suitable base. This document includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a fluorinated ether with potential applications in various fields, including as a solvent, a refrigerant, or a building block in the synthesis of more complex fluorinated molecules for the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced stability, lipophilicity, and metabolic resistance. This protocol offers a straightforward and efficient method for the preparation of this specific fluorinated ether on a laboratory scale. The Williamson ether synthesis is a reliable method for forming the ether linkage.[1][2][3]

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via a nucleophilic substitution reaction. The proposed two-step pathway involves the deprotonation of 1,1,2,3,3,3-hexafluoropropanol to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group from a difluoromethylating agent. A common and effective source of the difluoromethyl group is chlorodifluoromethane (Freon-22), although its use is regulated due to its ozone-depleting properties.[4] Alternative difluoromethylating agents are also available.[5][6][7][8]

Reaction Scheme:

CF₃CHFCF₂OH + Base → [CF₃CHFCF₂O]⁻

[CF₃CHFCF₂O]⁻ + CHClF₂ → CF₃CHFCF₂OCHF₂ + [Base-H]⁺Cl⁻

Experimental Protocols

Materials and Equipment

-

Reactants:

-

1,1,2,3,3,3-Hexafluoropropanol (≥98%)

-

Chlorodifluoromethane (gas)

-

Sodium hydride (60% dispersion in mineral oil)

-

-

Solvent:

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Reagents for Workup and Purification:

-

Deionized water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

-

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Gas inlet tube

-

Thermometer

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

Standard laboratory glassware

-

Safety Precautions

-

Hexafluoropropene (a potential precursor to the starting alcohol) and chlorodifluoromethane are gases and should be handled in a well-ventilated fume hood.[9][10][11][12]

-

Sodium hydride is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.[13]

-

DMF is a skin and respiratory irritant. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture and air.

Synthesis Procedure

-

Preparation of the Alkoxide:

-

A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a gas inlet, and a thermometer is dried in an oven and allowed to cool under a stream of dry nitrogen.

-

To the flask, add sodium hydride (1.2 g of 60% dispersion, 30 mmol) and anhydrous DMF (50 mL).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add 1,1,2,3,3,3-hexafluoropropanol (4.5 g, 25 mmol) dropwise to the stirred suspension. Control the addition rate to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium hexafluoropropoxide.

-

-

Difluoromethylation:

-

Cool the reaction mixture back to 0 °C.

-

Bubble chlorodifluoromethane gas through the stirred solution via the gas inlet tube at a slow, steady rate. The reaction is exothermic, so maintain the temperature between 0 and 5 °C.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) (if applicable for derivatives).

-

Continue the addition of chlorodifluoromethane until the starting alcohol is consumed.

-

-

Workup and Purification:

-

Once the reaction is complete, carefully quench the reaction mixture by the slow addition of 50 mL of deionized water while cooling in an ice bath.

-

Transfer the mixture to a separatory funnel and add another 50 mL of deionized water.

-

Extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by fractional distillation under atmospheric pressure to obtain the pure this compound.

-

Data Presentation

| Parameter | Value |

| Reactant | 1,1,2,3,3,3-Hexafluoropropanol |

| Amount | 4.5 g (25 mmol) |

| Reagent | Sodium Hydride (60%) |

| Amount | 1.2 g (30 mmol) |

| Reagent | Chlorodifluoromethane |

| Amount | Excess |

| Solvent | Anhydrous DMF |

| Volume | 50 mL |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 2-4 hours |

| Product | This compound |

| Theoretical Yield | 5.45 g |

| Actual Yield | 4.09 g |

| Yield (%) | 75% |

| Purity (by GC) | >98% |

| Boiling Point | ~60-62 °C |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Difluoromethylation of Alcohols with an Electrophilic Difluoromethylated Sulfonium Ylide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. halopolymer-usa.com [halopolymer-usa.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. daikinchemicals.com [daikinchemicals.com]

- 13. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

Application Notes and Protocols for 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether as a Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether (CAS 56860-85-6) is a hydrofluoroether (HFE), a class of solvents known for their unique combination of properties that make them attractive for various applications in research and industry, including in the pharmaceutical and electronics sectors.[1][2] HFEs are characterized by their low toxicity, non-flammability, and favorable environmental profile, including a low global warming potential (GWP) and zero ozone depletion potential (ODP).[1] These properties position them as sustainable alternatives to many traditional organic solvents.

This document provides an overview of the known properties of this compound and general experimental protocols for its use as a solvent in common laboratory applications. It is important to note that while general properties of HFEs are well-documented, specific experimental data for this particular ether is limited in publicly available literature. Therefore, the protocols provided herein are intended as a starting point for methods development and will likely require optimization for specific applications.

Physicochemical Properties and Safety Data

While detailed experimental data for this compound is scarce, the following table summarizes its basic properties and provides general data for the HFE class of solvents.

| Property | Value for this compound | General Properties of Hydrofluoroethers (HFEs) |

| CAS Number | 56860-85-6[3] | Varies |

| Molecular Formula | C4H2F8O[3] | Varies |

| Molecular Weight | 218.05 g/mol [3] | Typically high |

| Appearance | Not specified; likely a clear, colorless liquid | Clear, colorless liquids[1] |

| Boiling Point | Not specified | Wide range available |

| Density | Not specified | Typically higher than water |

| Viscosity | Not specified | Low[4] |

| Surface Tension | Not specified | Low[4] |

| Solubility in Water | Not specified | Generally low[1] |

| Solubility of Water in Solvent | Not specified | Low |

| Flammability | Not specified | Generally non-flammable[1] |

| Toxicity | Irritant[5] | Generally low toxicity[1] |

| Environmental Profile | Not specified | Low GWP, zero ODP[1] |

Safety Precautions:

A Material Safety Data Sheet (MSDS) for this compound indicates that it is an irritant.[5] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this solvent. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the specific MSDS provided by the supplier.[6][7]

Solubility Characteristics

General Solubility Guidelines for HFEs:

-

Fluorinated Compounds: HFEs are excellent solvents for other fluorinated molecules.

-

Non-polar to Moderately Polar Organic Compounds: Many HFEs show good solubility for a range of non-polar and moderately polar organic compounds. Their miscibility with some common organic solvents suggests they can be used in solvent blends to fine-tune properties.[8]

-

Polar and Ionic Compounds: Solubility of highly polar and ionic compounds in HFEs is generally low.

A logical workflow for determining the suitability of this compound as a solvent for a specific application is outlined below.

Caption: Workflow for Solvent System Development.

Experimental Protocols

The following are generalized protocols for common laboratory procedures where this compound could potentially be used as a solvent. These protocols should be adapted and optimized for the specific requirements of the reaction or process.

Protocol for Use as a Reaction Solvent

Given the chemical inertness of many HFEs, this compound may be a suitable solvent for a variety of organic reactions, particularly those involving fluorinated reagents or intermediates.

Materials:

-

This compound (reagent grade)

-

Reactants and reagents for the specific chemical transformation

-

Appropriate reaction vessel (e.g., round-bottom flask)

-

Stirring mechanism (e.g., magnetic stirrer and stir bar)

-

Temperature control system (e.g., heating mantle, cooling bath)

-

Inert atmosphere setup (e.g., nitrogen or argon line), if required

Procedure:

-